

Enzymatic Synthesis of Allitol from D-Psicose: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allitol**

Cat. No.: **B117809**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allitol, a rare sugar alcohol, holds significant potential in the food and pharmaceutical industries due to its unique physicochemical properties. As a six-carbon alditol, it serves as a valuable chiral building block in the synthesis of various bioactive compounds. This application note details a robust and efficient enzymatic protocol for the synthesis of **allitol** from D-psicose (also known as D-allulose) utilizing a whole-cell biocatalyst system. The described method offers high conversion rates, excellent product purity, and scalability for larger-scale production.

The core of this process involves the enzymatic reduction of D-psicose to **allitol**, catalyzed by ribitol dehydrogenase (RDH). To ensure a continuous supply of the necessary cofactor NADH, formate dehydrogenase (FDH) is co-expressed within the recombinant *Escherichia coli* host. This dual-enzyme system provides an efficient *in vivo* cofactor regeneration, driving the reaction towards high product yields.

Key Experimental Data Summary

The following tables summarize the quantitative data from representative experiments on the enzymatic synthesis of **allitol**.

Table 1: Biotransformation Yields and Productivity

Substrate (D-Psicose) Concentration	Product (Allitol) Concentration	Conversion Time	Volumetric Productivity	Reference
90 g/L	58.5 g/L	1 hour	58.5 g/L/h	[1][2]
2.0% (w/v)	19.2 mg (in 1 mL)	48 hours	0.4 g/L/h	[3]

Table 2: Optimized Reaction Conditions

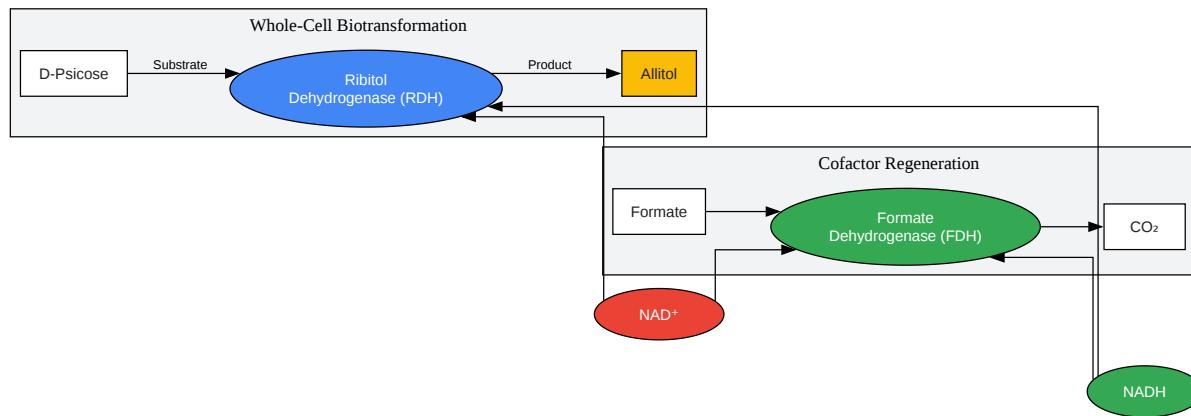

Parameter	Optimal Value	Reference
pH	7.0	[3]
Temperature	30 °C	[3]

Table 3: Product Purity

Purification Method	Product Purity	Reference
Cooling Recrystallization	99.9%	[4][5]

Experimental Workflow Diagram

The following diagram illustrates the enzymatic cascade for the conversion of D-psicose to **allitol** with integrated cofactor regeneration.

[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of D-psicose to **allitol** by RDH, with NADH cofactor regeneration by FDH.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of **allitol**.

Protocol 1: Preparation of Recombinant *E. coli* Whole-Cell Biocatalyst

This protocol describes the cultivation and induction of recombinant *E. coli* cells co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH).

1. Materials:

- Recombinant *E. coli* strain (e.g., BL21(DE3)) harboring expression plasmids for RDH and FDH.
- Luria-Bertani (LB) medium.
- Appropriate antibiotics for plasmid selection (e.g., ampicillin, kanamycin).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Sterile baffled flasks.
- Incubator shaker.
- Centrifuge and sterile centrifuge bottles.
- Phosphate buffer (50 mM, pH 7.5).

2. Procedure:

- Inoculate 100 mL of LB medium containing the appropriate antibiotics with a single colony of the recombinant *E. coli* strain.
- Incubate the culture overnight at 37°C with shaking at 200 rpm.
- Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotics) in a 2.5 L baffled flask to an initial OD₆₀₀ of 0.1.
- Incubate the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue the incubation at a lower temperature, for instance, 30°C, for 5 hours to enhance soluble protein expression.[6]
- Harvest the cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[6]
- Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
- The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation of D-Psicose to Allitol

This protocol details the enzymatic reaction for the synthesis of **allitol** using the prepared whole-cell biocatalyst.

1. Materials:

- Prepared recombinant *E. coli* whole-cell biocatalyst.
- D-psicose.
- Sodium formate.
- NAD⁺.

- Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
- Shaking water bath or incubator.
- 0.22 μ m syringe filters.

2. Procedure:

- Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction, combine:
 - D-psicose (e.g., 10 mg).[6]
 - Sodium formate (e.g., 10 mg).[6]
 - NAD⁺ (to a final concentration of 2 mM).[6]
 - Recombinant *E. coli* cell suspension (adjust cell concentration as needed).
 - Reaction buffer to a final volume of 1 mL.
- Incubate the reaction mixture at 30°C with gentle shaking.[3]
- Monitor the progress of the reaction by taking samples at regular time intervals (e.g., 1, 6, 12, 24, 48 hours).
- Terminate the reaction in the collected samples by heating at 100°C for 10 minutes to denature the enzymes.[6]
- Centrifuge the samples to pellet the cell debris.
- Filter the supernatant through a 0.22 μ m syringe filter before analytical determination.

Protocol 3: Analytical Determination of Allitol and D-Psicose by HPLC

This protocol outlines the analysis of the reaction mixture to quantify the substrate and product concentrations.

1. Materials:

- High-Performance Liquid Chromatography (HPLC) system.
- A suitable column for sugar analysis, such as a SUGAR-PAK column (6.5 \times 300 mm) or a Carbomix Pb-NP column (7.8 mm \times 300 mm).[3][7]
- Refractive Index (RI) detector.[8]
- Mobile phase: Ultrapure water.
- **Allitol** and D-psicose standards.
- Filtered samples from Protocol 2.

2. HPLC Conditions:

- Column: SUGAR-PAK column (6.5 × 300 mm).[3]
- Mobile Phase: Deionized water.
- Flow Rate: 0.4 mL/min.[3][6]
- Column Temperature: 85°C.[3]
- Detector: Refractive Index (RI) detector.
- Injection Volume: 10-20 µL.

3. Procedure:

- Prepare a series of standard solutions of **allitol** and D-psicose of known concentrations.
- Generate a standard curve by injecting the standard solutions and plotting peak area against concentration.
- Inject the filtered samples from the biotransformation reaction.
- Identify and quantify the **allitol** and D-psicose peaks in the samples by comparing their retention times and peak areas to the standard curves.

Protocol 4: Purification of Allitol by Recrystallization

This protocol describes a simple and effective method for purifying **allitol** from the reaction mixture.

1. Materials:

- Supernatant from a scaled-up biotransformation reaction, with cells removed.
- Activated carbon.
- Anhydrous ethanol.
- Beakers and flasks.
- Heating and stirring plate.
- Filtration apparatus (e.g., Buchner funnel and filter paper).
- Refrigerator or cold room.

2. Procedure:

- After the biotransformation is complete, centrifuge the reaction mixture to remove the *E. coli* cells.
- Decolorize the resulting supernatant by adding activated carbon and stirring for 1 hour at room temperature.

- Remove the activated carbon by filtration.
- Concentrate the clarified solution under reduced pressure to obtain a syrup.
- Add anhydrous ethanol to the syrup and heat gently to dissolve the **allitol**.
- Allow the solution to cool slowly to room temperature, and then transfer it to 4°C to induce crystallization.
- Collect the **allitol** crystals by filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified **allitol** crystals under vacuum. A purity of up to 99.9% can be achieved with this method.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allitol bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. Allitol bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion [agris.fao.org]
- 3. View of Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli | Journal of Food Bioactives [isnff-jfb.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Allitol Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]

- To cite this document: BenchChem. [Enzymatic Synthesis of Allitol from D-Psicose: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117809#enzymatic-synthesis-of-allitol-from-d-psicose-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com